3-Cyclopropyl-6-methoxyisoquinoline
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Overview
Description
3-Cyclopropyl-6-methoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of a cyclopropyl group and a methoxy group on the isoquinoline ring makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of substituted or unsubstituted 3-methoxy-1 halogenated or trifluoro sulfonyl oxy isoquinoline can be used as a starting material . The reaction conditions typically involve the use of suitable catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.
Scientific Research Applications
3-Cyclopropyl-6-methoxyisoquinoline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline: A closely related compound with similar structural features.
3-Cyclopropylisoquinoline: Another related compound with a cyclopropyl group but lacking the methoxy group.
Uniqueness
3-Cyclopropyl-6-methoxyisoquinoline is unique due to the presence of both the cyclopropyl and methoxy groups on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
918662-32-5 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-cyclopropyl-6-methoxyisoquinoline |
InChI |
InChI=1S/C13H13NO/c1-15-12-5-4-10-8-14-13(9-2-3-9)7-11(10)6-12/h4-9H,2-3H2,1H3 |
InChI Key |
BJXRGRFVAKXJAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)C3CC3 |
Origin of Product |
United States |
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